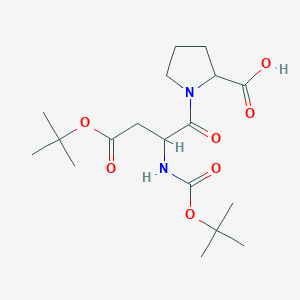

Boc-Asp(OtBu)-Pro-OH

Description

Boc-Asp(OtBu)-Pro-OH is a protected dipeptide, a molecule composed of two amino acids, L-aspartic acid and L-proline, which are chemically modified with protecting groups. The systematic IUPAC name for the core dipeptide structure highlights its specific stereochemistry and the nature of these modifications. The 'Boc' group (tert-butoxycarbonyl) is attached to the N-terminus of the aspartic acid residue, shielding its amino group. vulcanchem.com The side chain carboxyl group of aspartic acid is protected as a tert-butyl ester ('OtBu'). vulcanchem.com The proline residue has a free carboxylic acid (-OH), making it ready for coupling to the next amino acid in a growing peptide chain.

This compound is primarily utilized in solid-phase peptide synthesis (SPPS), a cornerstone technique for assembling peptides and proteins in a laboratory setting. sigmaaldrich.comiris-biotech.de The strategic use of protecting groups like Boc and OtBu is fundamental to modern peptide chemistry, preventing unwanted side reactions during the stepwise assembly of the peptide chain. masterorganicchemistry.combachem.com

Chemical Properties of this compound| Property | Value |

|---|---|

| Molecular Formula | C18H30N2O7 vulcanchem.com |

| Molecular Weight | 386.44 g/mol vulcanchem.com |

| Appearance | White to off-white powder lookchem.com |

| Key Structural Features | N-terminal Boc group, Asp side-chain OtBu ester, C-terminal Proline with free carboxyl group vulcanchem.com |

| Primary Application | Solid-Phase Peptide Synthesis (SPPS) sigmaaldrich.comiris-biotech.de |

Structure

3D Structure

Properties

Molecular Formula |

C18H30N2O7 |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

1-[4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C18H30N2O7/c1-17(2,3)26-13(21)10-11(19-16(25)27-18(4,5)6)14(22)20-9-7-8-12(20)15(23)24/h11-12H,7-10H2,1-6H3,(H,19,25)(H,23,24) |

InChI Key |

VJWNFSDAMAHKFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Strategies and Methodologies

General Principles of Boc-Mediated Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) revolutionized the way peptides are constructed, allowing for the assembly of amino acids on an insoluble polymer support, which simplifies the purification process by allowing excess reagents and by-products to be washed away by simple filtration. nih.gov The Boc/Bn (tert-butoxycarbonyl/benzyl) strategy is a classical approach to SPPS. beilstein-journals.org It relies on the use of the acid-labile Boc group for temporary protection of the α-amino group and more acid-stable protecting groups, such as benzyl (B1604629) (Bzl) esters or ethers, for permanent side-chain protection. beilstein-journals.org The Boc group is typically removed at each step using a moderately strong acid like trifluoroacetic acid (TFA), while the final cleavage of the peptide from the resin and removal of side-chain protecting groups requires a much stronger acid, such as hydrofluoric acid (HF). beilstein-journals.org

Role of Boc-Asp(OtBu)-Pro-OH as a Core Building Block

The key features that define its role are:

Nα-Boc Protection : The Boc group protects the α-amino group of the aspartic acid residue, preventing it from forming unwanted peptide bonds during the coupling of its free carboxyl group to the growing peptide chain. beilstein-journals.org It is selectively cleaved by TFA in each cycle of the synthesis.

Side-Chain OtBu Protection : The aspartic acid side-chain carboxyl group is protected as a tert-butyl (OtBu) ester. This group is stable to the repetitive TFA treatments used for Boc removal but is cleaved during the final, harsh acidolytic step (e.g., with HF) that releases the completed peptide from the resin. beilstein-journals.org This differential acid lability is the cornerstone of the Boc/Bn strategy. researchgate.net

Pre-formed Asp-Pro Bond : The Asp-Pro linkage is known to be susceptible to cleavage under certain acidic conditions. peptide.com Furthermore, aspartic acid residues themselves are notorious for causing side reactions, most notably the formation of aspartimide. This occurs when the peptide backbone nitrogen attacks the side-chain carbonyl of the aspartic acid, forming a cyclic imide intermediate, which can then hydrolyze to form β- and D-aspartyl peptides. mesalabs.comgoogle.com Incorporating Asp as part of a pre-formed this compound dipeptide can help mitigate these risks by bypassing the direct coupling onto a proline residue on the resin and reducing the number of deprotection cycles the sensitive residue is exposed to.

Coupling Reagents and Reaction Conditions

The formation of a peptide bond requires the activation of the C-terminal carboxylic acid of the incoming amino acid (or peptide fragment) to make it sufficiently electrophilic to react with the N-terminal amine of the peptide chain attached to the resin. beilstein-journals.org A variety of coupling reagents have been developed for this purpose, each with its own mechanism and optimal conditions. The choice of reagent is critical for ensuring efficient and racemization-free bond formation.

Common coupling reagents and conditions used in Boc-SPPS are summarized below.

| Coupling Reagent Class | Example(s) | Additive(s) | Common Solvents | Key Characteristics |

| Carbodiimides | N,N'-Diisopropylcarbodiimide (DIC) | 1-Hydroxybenzotriazole (HOBt), Oxyma Pure | DMF, DCM | DIC is a liquid, making it easy to handle. HOBt and its safer alternative, Oxyma Pure, are used to suppress racemization and improve coupling efficiency. peptide.comacs.org |

| Phosphonium Salts | PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | N-Methylmorpholine (NMM), DIPEA | DMF | Highly efficient reagents that form an active HOBt ester. Often used for sterically hindered couplings. rsc.orgsigmaaldrich-jp.com |

| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU | DIPEA, HOBt | DMF | Among the most effective and fastest coupling reagents. HATU is particularly useful for difficult couplings. peptide.comsigmaaldrich-jp.com |

Table 1: Common Coupling Reagents for Boc-SPPS

Reactions are typically carried out at room temperature for 1-3 hours in solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM). rsc.org The success of the coupling step is often monitored using a qualitative method like the Kaiser test to check for the presence of free primary amines on the resin. researchgate.net

Resin Selection and Functionalization

The solid support, or resin, is a fundamental component of SPPS. It must be chemically inert to all reaction conditions during synthesis but allow for the peptide to be cleaved at the end. beilstein-journals.org Resins for Boc-SPPS are typically based on polystyrene cross-linked with divinylbenzene. rsc.org The choice of resin dictates the C-terminal functionality of the final peptide (e.g., carboxylic acid or amide).

| Resin Name | Linker Type | Final C-Terminus | Cleavage Condition |

| Merrifield Resin | Chloromethyl | Carboxylic Acid | Strong Acid (e.g., HF) |

| PAM Resin | Phenylacetoxymethyl | Carboxylic Acid | Strong Acid (e.g., HF) |

| MBHA Resin | p-Methylbenzhydrylamine | Amide | Strong Acid (e.g., HF) |

| PEG-PS Resins | Polyethylene glycol grafted onto Polystyrene | Varies with linker | Varies with linker |

Table 2: Common Resins for Boc-SPPS

The first amino acid is anchored to the resin, a process known as functionalization, which sets the loading capacity (typically measured in mmol/g) for the synthesis. google.com Subsequent amino acids, such as the this compound dipeptide, are then sequentially coupled to build the peptide chain.

Solution-Phase Synthesis Approaches

While SPPS is dominant, solution-phase peptide synthesis (also known as liquid-phase synthesis) remains a viable strategy, particularly for large-scale production or the synthesis of short peptides and fragments. In this approach, all reactions are carried out in a homogeneous solution, and the product is isolated and purified after each step. d-nb.info

This compound can be effectively used in solution-phase synthesis. A typical coupling step would involve reacting the free carboxylic acid of this compound with the free amine of another amino acid ester or peptide fragment. The reaction is mediated by the same types of coupling reagents used in SPPS, such as DIC/HOBt or DCC/HONb. d-nb.infogoogle.com

A general procedure involves:

Dissolving the N-terminally protected fragment (e.g., this compound) and the C-terminally protected fragment (e.g., H-Gly-OMe) in a suitable solvent like DCM or DMF. google.com

Adding the coupling reagent and any necessary additives, often at a reduced temperature (e.g., 0 °C) to minimize racemization.

Allowing the reaction to proceed for several hours at room temperature. d-nb.infogoogle.com

Performing a workup, which typically involves washing the organic solution with aqueous acid and base to remove unreacted components and by-products, followed by drying and evaporation of the solvent.

Purifying the resulting protected peptide by precipitation, crystallization, or column chromatography. d-nb.info

Advanced Synthetic Techniques

Microwave-Assisted Peptide Synthesis

Microwave-assisted peptide synthesis (MA-SPPS) has become an increasingly popular technique to enhance the efficiency of SPPS. By applying microwave irradiation, the reaction mixture can be heated rapidly and precisely, which often leads to dramatic reductions in synthesis times for both the coupling and deprotection steps. luxembourg-bio.com This can also result in higher purity of the crude peptide, especially for sequences prone to aggregation. nih.gov

Automated microwave peptide synthesizers can perform coupling reactions in minutes that might take hours at room temperature. acs.orgamazonaws.com However, the use of elevated temperatures is not without risks. Certain amino acids are sensitive to heat, which can promote side reactions. For sequences containing aspartic acid, such as the Asp-Pro motif, high temperatures can increase the rate of aspartimide formation. nih.govluxembourg-bio.com To circumvent this, a modified microwave protocol may be employed where the coupling and deprotection steps involving the sensitive Asp residue are performed at a lower temperature or even at room temperature, while the rest of the synthesis is accelerated with heat. nih.gov

Continuous Flow and Reactive Extrusion Methodologies

The synthesis of peptides is increasingly benefiting from the adoption of continuous flow and reactive extrusion technologies, which offer advantages in terms of safety, scalability, and process control over traditional batch methods.

Continuous flow synthesis, particularly in microreactors, has been explored for various peptide-related transformations. For instance, the Boc protection of amino acids has been shown to be achievable in a plug-flow reactor, significantly reducing reaction times. Similarly, esterification processes can be accelerated in microchannel reactors, achieving high conversion rates in minutes. While direct synthesis of this compound via continuous flow is not extensively documented, the principles have been applied to the synthesis of dipeptides like aspartame (B1666099). researchgate.net

Reactive extrusion, a solvent-less or low-solvent technique, is emerging as a powerful tool for peptide bond formation. researchgate.net This method has been successfully applied to the synthesis of di- and tripeptides without the need for pre-activated amino acids and has demonstrated the ability to proceed with no epimerization. researchgate.net The synthesis of an aspartame precursor has been achieved using a twin-screw extruder, highlighting the potential for this technology in producing peptides on a larger scale. researchgate.netresearchgate.net These solvent-free approaches not only offer environmental benefits but can also lead to higher productivity. researchgate.net

Orthogonal Protecting Group Strategies in Synthesis

The strategic use of orthogonal protecting groups is fundamental to modern peptide synthesis, allowing for the selective removal of one type of protecting group while others remain intact. This is particularly crucial when dealing with polyfunctional amino acids like aspartic acid.

Complementarity with Fmoc Chemistry

The Boc/OtBu protection scheme of this compound is highly complementary to the widely used Fmoc (9-fluorenylmethoxycarbonyl) chemistry. iris-biotech.deub.edu In a typical Fmoc-based solid-phase peptide synthesis (SPPS), the Fmoc group is used for temporary Nα-protection and is cleaved under basic conditions (commonly with piperidine). iris-biotech.de The Boc and OtBu groups, on the other hand, are stable to these basic conditions but are readily cleaved by acids, such as trifluoroacetic acid (TFA). iris-biotech.deorganic-chemistry.org

This orthogonality allows for the incorporation of the this compound dipeptide into a growing peptide chain during Fmoc-SPPS. The Boc group can be selectively removed at a later stage to allow for further chain elongation or modification at that specific N-terminus, while the OtBu group continues to protect the aspartic acid side chain until the final acid-mediated cleavage from the resin. This strategy is invaluable for the synthesis of complex peptides, including those with branched or cyclic structures. ub.edu

| Protecting Group | Cleavage Condition | Stability |

| Fmoc | Base (e.g., 20% piperidine (B6355638) in DMF) | Stable to acid |

| Boc | Acid (e.g., TFA) | Stable to base |

| OtBu | Acid (e.g., TFA) | Stable to base |

Selective Deprotection Techniques

The selective removal of the protecting groups in this compound is a key aspect of its utility. The Boc group is cleaved under acidic conditions, typically using TFA or HCl in an organic solvent. rsc.orgacs.org This deprotection is often performed to expose the N-terminal amine for subsequent coupling reactions.

The OtBu ester on the aspartic acid side chain is also acid-labile and is typically removed during the final cleavage of the peptide from the solid support using a strong acid cocktail, often containing TFA. nih.gov However, methods for the selective deprotection of side-chain tert-butyl esters while the peptide remains attached to an acid-labile resin have been developed. One such method employs ferric chloride (FeCl3) in dichloromethane, which allows for on-resin modification of the newly exposed carboxylic acid. acs.orgnih.gov Other Lewis acids, such as cerium(III) chloride, have also been investigated for the selective deprotection of tert-butyl esters in the presence of N-Boc groups in solution-phase synthesis. organic-chemistry.orgacs.orgnih.gov

Mitigation of Undesirable Side Reactions During Synthesis

The synthesis of peptides containing aspartic acid, particularly when adjacent to specific amino acids like proline, is prone to certain side reactions that can significantly impact the purity and yield of the final product.

Aspartimide Formation and Prevention Strategies

One of the most problematic side reactions is the formation of aspartimide. This occurs when the nitrogen atom of the succeeding peptide bond attacks the carbonyl carbon of the aspartic acid side-chain ester, forming a five-membered succinimide (B58015) ring. This side reaction is particularly prevalent in Asp-Pro sequences and is promoted by the basic conditions used for Fmoc deprotection (piperidine) and elevated temperatures. vulcanchem.commesalabs.com Aspartimide formation is a mass-neutral rearrangement, which can make purification challenging.

Several strategies have been developed to mitigate aspartimide formation:

Modified Deprotection Conditions: Adding an acidic additive like hydroxybenzotriazole (B1436442) (HOBt) to the piperidine deprotection solution can help suppress aspartimide formation, although HOBt is an explosive compound in its anhydrous state. biotage.com

Sterically Hindered Protecting Groups: Using bulkier protecting groups on the aspartic acid side chain can sterically hinder the formation of the succinimide ring. biotage.com Protecting groups like 3-methylpent-3-yl (Mpe) and 3-ethyl-3-pentyl (Epe) have shown to be more effective than OtBu in reducing aspartimide formation. researchgate.net

Backbone Protection: Protecting the amide nitrogen of the peptide bond following the aspartic acid residue can prevent the nucleophilic attack that initiates aspartimide formation. iris-biotech.de The 2,4-dimethoxybenzyl (Dmb) group is often used for this purpose. biotage.comiris-biotech.de

Cyanosulfurylides: A newer approach involves masking the side-chain carboxylic acid with a cyanosulfurylide (CSY) protecting group, which forms a stable C-C bond and can be chemoselectively removed later. researchgate.netresearchgate.net

| Strategy | Mechanism | Example |

| Modified Deprotection | Buffering the basicity of the deprotection solution. | Addition of HOBt to piperidine. biotage.com |

| Bulky Side-Chain Protection | Steric hindrance of the cyclization reaction. | Use of Fmoc-Asp(OMpe)-OH instead of Fmoc-Asp(OtBu)-OH. |

| Backbone Amide Protection | Blocking the nucleophilic amide nitrogen. | Incorporation of a Dmb group on the subsequent residue. biotage.comiris-biotech.de |

| Alternative Protecting Groups | Replacing the ester with a more stable linkage. | Use of cyanosulfurylide (CSY) protected aspartic acid. researchgate.netresearchgate.net |

Racemization Control

Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is another significant concern during peptide synthesis. For aspartic acid, racemization can occur under the basic conditions used during coupling reactions. The use of pre-activated esters, such as pentafluorophenyl esters, can help to reduce this risk. vulcanchem.com

For proline, while it is generally resistant to racemization during peptide coupling due to its secondary amine structure, the preceding activated amino acid (in this case, aspartic acid) can be susceptible to epimerization. Careful control of reaction conditions, such as temperature and the choice of coupling reagents and additives, is crucial. Performing the coupling at low temperatures (0–25°C) and using additives like HOBt can effectively suppress racemization. vulcanchem.com Furthermore, methods like reactive extrusion have been shown to produce di- and tripeptides with no epimerization. researchgate.net

Diketopiperazine Formation

Diketopiperazine (DKP) formation is a well-documented intramolecular side reaction that can occur during peptide synthesis, particularly in solution or during the solid-phase synthesis (SPPS) of peptides. nih.govgoogle.com This process involves a spontaneous intramolecular aminolysis where the N-terminal amino group of a dipeptide or a peptide chain attacks the subsequent amide bond, leading to the formation of a cyclic dipeptide, a 2,5-diketopiperazine. nih.govacs.org This reaction results in the cleavage of the desired peptide chain.

The dipeptide structure of this compound is particularly susceptible to this cyclization reaction, primarily due to the presence of the C-terminal proline residue. iris-biotech.de The reaction is initiated upon the removal of the N-terminal Boc (tert-butoxycarbonyl) protecting group. Once the α-amino group of the aspartic acid residue is deprotected and exists as a free amine, it can act as a nucleophile. iris-biotech.de Proline's unique cyclic structure and the nature of its secondary amine contribute to a higher propensity for the requisite cis-amide bond conformation, which brings the N-terminal amine into close proximity with the carbonyl group of the peptide backbone, facilitating the intramolecular attack and subsequent ring closure. nih.gov

Several factors have been identified in research that significantly influence the rate and likelihood of DKP formation. These include the specific amino acid sequence, the reaction conditions (such as pH and temperature), and the methodologies used in synthesis, especially in SPPS. nih.goviris-biotech.deacs.org

Detailed Research Findings

Studies have shown that the nature of the N-terminal amino acid has a considerable impact on the kinetics of DKP formation. Peptides with N-terminal polar or charged amino acids, such as aspartic acid, tend to undergo cyclization at a faster rate compared to those with nonpolar residues. nih.gov Furthermore, the alkaline conditions often required for the deprotection of Fmoc groups in SPPS can enhance the nucleophilicity of the N-terminal amine, thereby promoting the formation of diketopiperazines. iris-biotech.de

In the context of solid-phase synthesis, DKP formation can be a critical issue. For dipeptides attached to a resin via an ester linkage (e.g., with Wang resin), the intramolecular cyclization can result in the cleavage of the newly formed diketopiperazine from the solid support, leading to a significant loss of product. iris-biotech.de To mitigate this, alternative strategies such as the use of highly sterically hindered resins like 2-chlorotrityl chloride (2-CTC) resin or the use of pre-formed dipeptide building blocks are often employed. acs.orgfrontiersin.org

Research into alternative deprotection reagents has also yielded methods to suppress this side reaction. For instance, replacing the commonly used piperidine with a cocktail containing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and piperazine (B1678402) has been shown to drastically reduce DKP formation in susceptible sequences. acs.org

The following tables summarize key research findings related to the factors influencing DKP formation and the comparative effectiveness of different reagents in suppressing it.

Table 1: Factors Influencing Diketopiperazine (DKP) Formation

| Factor | Effect on DKP Formation | Description | Source(s) |

|---|---|---|---|

| Amino Acid Sequence | Promoting | Sequences with a C-terminal proline (Pro) are highly prone to cyclization. The N-terminal amino acid also plays a role, with polar/charged residues (like Asp) increasing the rate. | nih.goviris-biotech.deacs.org |

| pH / Basicity | Promoting | Alkaline conditions, such as those used for Fmoc-deprotection with piperidine, increase the nucleophilicity of the N-terminal amine, accelerating DKP formation. | iris-biotech.de |

| N-terminal Protection | Suppressing (while attached) | The presence of a protecting group like Boc or Fmoc prevents the reaction. DKP formation occurs after this group is removed, exposing the free amine. | nih.goviris-biotech.de |

| Resin Type (in SPPS) | Varies | Ester-linked resins (e.g., Wang resin) can lead to cleavage of the product from the support upon DKP formation. Sterically hindered resins (e.g., 2-CTC) can help suppress this premature cleavage. | acs.orgiris-biotech.de |

| Temperature | Promoting | Elevated temperatures can increase the rate of the cyclization reaction. | vulcanchem.com |

Table 2: Research Findings on the Effect of Deprotection Reagents on DKP Formation for a Proline-Containing Peptide

| Deprotection Reagent/Solvent | DKP Formation (%) | Description | Source(s) |

|---|---|---|---|

| 20% Piperidine / DMF | 13.8% | Standard conditions for Fmoc removal, showing significant DKP side product. | acs.org |

| 5% Piperidine / DMF | 12.2% | Reducing piperidine concentration showed only a marginal improvement. | acs.org |

| 20% Piperidine / Toluene (B28343) | 11.7% | Changing the solvent to toluene offered minimal suppression of DKP formation. | acs.org |

| 5% Piperazine / DMF | < 4.0% | Replacing piperidine with piperazine significantly reduced the formation of the DKP side product. | acs.org |

Conformational Analysis and Structural Investigations

Spectroscopic Methodologies for Solution Conformation

Spectroscopic techniques are paramount for directly probing the average solution-state structure and dynamics of peptides.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution conformation of peptides. By analyzing various NMR parameters, including chemical shifts (δ), coupling constants (J), and Nuclear Overhauser Effects (NOEs), a detailed picture of the predominant conformations can be constructed.

For a dipeptide like Boc-Asp(OtBu)-Pro-OH, ¹H NMR provides critical information. The chemical shifts of the α-protons and amide protons are sensitive to the local electronic environment and thus to the peptide's secondary structure. In many dipeptides, significant flexibility leads to an averaging of NMR signals. However, the constrained nature of the proline ring often induces more defined structural motifs. Studies on peptides containing a Pro-Asp sequence have suggested the presence of a β-turn at the proline residue, a feature that brings the ends of the motif closer together. The presence of cis-trans isomerism about the Asp-Pro peptide bond, a well-known phenomenon, can also be quantified by the appearance of distinct sets of NMR signals for the proline ring protons.

Table 1: Representative ¹H NMR Chemical Shift Ranges for Amino Acid Residues in a Peptide (Note: These are generalized ranges. Actual values for this compound would depend on solvent and specific conformation.)

| Proton Type | Typical Chemical Shift Range (ppm) |

| Amide NH (Asp) | 7.5 - 8.5 |

| α-CH (Asp) | 4.3 - 4.8 |

| β-CH₂ (Asp) | 2.5 - 3.0 |

| α-CH (Pro) | 4.1 - 4.5 |

| β,γ,δ-CH₂ (Pro) | 1.8 - 2.4, 3.5 - 3.8 |

| Boc (CH₃)₉ | 1.3 - 1.5 |

| OtBu (CH₃)₉ | 1.4 - 1.6 |

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing insights into the secondary structure of peptides and proteins. The far-UV region (190-250 nm) is particularly sensitive to the peptide backbone conformation.

While short, flexible peptides often show a CD spectrum characteristic of a "random coil" or disordered state, the presence of the proline residue in this compound is expected to induce more ordered structures. The formation of β-turns, as suggested by NMR studies of related sequences, gives rise to a distinct CD signature. A typical β-turn spectrum can feature a weak negative band around 220-230 nm and a stronger positive band between 200-210 nm. The resulting spectrum for this compound would likely be a composite, reflecting an equilibrium between turn structures and more extended or random coil states, consistent with the inherent flexibility of small peptides.

Table 2: Characteristic Far-UV CD Signals for Common Peptide Secondary Structures

| Secondary Structure | Positive Band(s) (nm) | Negative Band(s) (nm) |

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 - 200 | ~215 - 220 |

| β-Turn | ~200 - 210 | ~180-190, ~220-230 (weak) |

| Random Coil | ~212 | ~195 - 200 |

| Source: General data from protein and peptide CD spectroscopy studies. |

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Computational Chemistry and Molecular Modeling Studies

Computational methods complement experimental data by providing an atomic-level view of the conformational possibilities and their relative energies.

Molecular mechanics force fields are used to perform molecular dynamics (MD) simulations, which map out the conformational energy landscape of a molecule over time. For a flexible dipeptide, MD simulations can reveal the different conformational states accessible to the molecule and the timescales of transitions between them.

While molecular mechanics is efficient for exploring conformational space, quantum chemical methods, such as Density Functional Theory (DFT), provide more accurate energy calculations for specific structures. These approaches are often used to refine the geometries and calculate the relative energies of the low-energy conformers identified through MD simulations.

For this compound, quantum chemical calculations could be used to precisely determine the energy difference between the cis and trans isomers of the Asp-Pro peptide bond. Furthermore, these methods can accurately model the subtle non-covalent interactions, such as hydrogen bonds or van der Waals forces, that stabilize specific β-turn structures. By comparing the calculated energies of different potential conformers, a more definitive picture of the molecule's intrinsic conformational preferences can be obtained.

Derivatization and Chemical Modification for Research Applications

Strategies for Side-Chain Functionalization of Aspartyl Residues

The aspartyl residue within Boc-Asp(OtBu)-Pro-OH presents a key site for chemical modification, primarily through its side-chain carboxyl group. After selective deprotection of the tert-butyl (OtBu) ester, the free carboxylic acid becomes available for a variety of functionalization reactions.

One common strategy involves the amidation of the side-chain carboxyl group. This can be achieved by coupling the deprotected aspartyl residue with various amines using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with hydroxybenzotriazole (B1436442) (HOBt). For instance, reacting the free carboxylic acid with n-propylamine yields a propionamide (B166681) derivative. nih.gov This approach allows for the introduction of a wide range of functionalities, including linkers for attachment to solid supports or reporter molecules.

Esterification of the side-chain carboxyl group is another valuable modification. This can be accomplished by reacting the deprotected dipeptide with different alcohols under acidic conditions. These ester modifications can influence the peptide's solubility, conformational preferences, and susceptibility to enzymatic degradation.

Furthermore, the aspartyl side chain can be involved in the formation of isoaspartyl residues, which are structural isomers of the native aspartyl linkage. nih.gov This isomerization proceeds through a succinimide (B58015) intermediate and results in the incorporation of the β-carbon of the aspartate into the peptide backbone. nih.gov While often considered a degradation pathway, the deliberate synthesis of isoaspartyl-containing peptides can be used to probe protein structure and function. nih.govacs.org The formation of this succinimide intermediate can also be exploited for selective chemical derivatization. acs.org

A notable method for the selective deprotection of the tert-butyl group on the aspartic acid side chain involves the use of ferric chloride (FeCl₃) in dichloromethane (B109758). nih.govacs.org This mild and cost-effective method is compatible with Fmoc-based solid-phase peptide synthesis (SPPS) and allows for subsequent on-resin modifications, such as the formation of amides, esters, and thioesters. acs.org To prevent the formation of aspartimide side products during Fmoc deprotection, which can be an issue with strong basic conditions, proline is often used as the subsequent residue to the aspartic acid, as is the case in this compound. acs.org

Table 1: Examples of Side-Chain Functionalization of Aspartyl Residues

| Modification Type | Reagents and Conditions | Resulting Functional Group | Reference |

| Amidation | n-propylamine, EDC, HOBt, TEA | Propionamide | nih.gov |

| Selective Deprotection | Ferric chloride (FeCl₃) in dichloromethane | Free Carboxylic Acid | nih.govacs.org |

| Isoaspartyl Formation | Spontaneous via succinimide intermediate | β-peptide bond | nih.govacs.org |

Synthesis of Modified Dipeptide and Peptide Analogs

This compound is a versatile starting material for the synthesis of a wide array of modified dipeptide and larger peptide analogs. orientjchem.orgresearchgate.net The general approach involves a stepwise process of coupling protected amino acids. masterorganicchemistry.com The Boc (tert-butyloxycarbonyl) group protects the N-terminus of the aspartyl residue, while the OtBu group protects its side-chain carboxyl group, preventing unwanted side reactions during peptide bond formation. wiley-vch.de

The synthesis of peptide analogs often begins with the deprotection of the N-terminal Boc group using an acid like trifluoroacetic acid (TFA). orientjchem.orgmasterorganicchemistry.com This exposes the free amine, which can then be coupled with another N-protected amino acid using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU. masterorganicchemistry.com This cycle of deprotection and coupling can be repeated to elongate the peptide chain. masterorganicchemistry.com

For example, to synthesize a tripeptide, this compound can be deprotected at the N-terminus and then coupled with another Boc-protected amino acid. Alternatively, the free C-terminal carboxyl group of this compound can be activated and coupled to the N-terminus of another amino acid or peptide fragment. google.com

The synthesis of dipeptides with modified backbones, such as those containing a phosphinic peptide bond, represents another area of active research. mdpi.com These modifications can impart unique conformational properties and resistance to enzymatic cleavage. The synthesis of such analogs often involves the preparation of specialized building blocks that can then be incorporated into a peptide sequence. mdpi.com

Furthermore, the incorporation of homo-β-amino acid residues, which have an additional methylene (B1212753) group in the backbone, can be achieved through multi-step synthetic routes starting from protected amino acids like Boc-L-Asp-(OBzl)-OH. sci-hub.se These modified dipeptides can then be used to create peptide analogs with altered secondary structures. sci-hub.se

Table 2: Key Steps in the Synthesis of Modified Peptide Analogs from this compound

| Step | Description | Reagents | Reference |

| N-terminal Deprotection | Removal of the Boc protecting group to expose the free amine. | Trifluoroacetic acid (TFA) | orientjchem.orgmasterorganicchemistry.com |

| Peptide Coupling | Formation of a new peptide bond with another protected amino acid. | DCC, HBTU, or other coupling agents | masterorganicchemistry.comgoogle.com |

| C-terminal Elongation | Coupling of the dipeptide's free carboxyl group to another amino acid. | Activation of the carboxyl group followed by reaction with an amine. | google.com |

| Backbone Modification | Incorporation of non-standard linkages, such as phosphinic bonds. | Synthesis of specialized building blocks. | mdpi.com |

Incorporation into Peptidomimetics and Constrained Structures

This compound is a valuable precursor for the synthesis of peptidomimetics and conformationally constrained peptides. researchgate.net Peptidomimetics are compounds that mimic the structure and function of natural peptides but have modified backbones or side chains to enhance properties like stability and receptor binding affinity. researchgate.net Constrained structures, such as cyclic peptides, often exhibit increased potency and selectivity due to their reduced conformational flexibility. researchgate.net

The proline residue in this compound already imparts a degree of conformational rigidity due to its pyrrolidine (B122466) ring. This inherent constraint can be further exploited in the design of peptidomimetics.

One common strategy for creating constrained structures is peptide cyclization. This can be achieved through various methods, including head-to-tail, side-chain-to-side-chain, and head-to-side-chain cyclization. thieme-connect.dechapman.edu In the context of a peptide containing the Asp-Pro motif, the side-chain carboxyl group of aspartic acid can be used as a handle for cyclization after selective deprotection of the OtBu group. For instance, the deprotected side chain can be coupled with a free amine at the N-terminus or on another side chain within the peptide sequence. thieme-connect.de

The synthesis of such complex structures often relies on solid-phase peptide synthesis (SPPS) using either Boc/Bzl or Fmoc/tBu chemistry. thieme-connect.deunipd.it In Fmoc-based strategies, derivatives like Fmoc-Asp(OtBu)-OH are commonly used. peptide.comhelsinki.fi The choice of protecting groups is critical to allow for orthogonal deprotection and selective bond formation. thieme-connect.de

The incorporation of the Asp-Pro dipeptide unit into larger peptide frameworks can also influence the formation of specific secondary structures, such as β-turns. By strategically placing this dipeptide unit, researchers can design peptides that adopt a desired conformation, which is crucial for their biological activity. lsu.edu

Table 3: Strategies for Incorporating this compound into Constrained Structures

| Strategy | Description | Key Chemical Steps | Reference |

| Peptide Cyclization | Formation of a cyclic peptide to restrict conformational freedom. | Selective deprotection of side-chain and/or terminal protecting groups followed by intramolecular amide bond formation. | thieme-connect.dechapman.edu |

| Induction of Secondary Structures | Utilizing the inherent conformational preferences of the Asp-Pro motif to promote structures like β-turns. | Strategic placement within a linear peptide sequence. | lsu.edu |

| Solid-Phase Synthesis | Building constrained peptides on a solid support for efficient synthesis and purification. | Use of orthogonal protecting groups (e.g., Fmoc, Boc, OtBu) to control bond formation. | thieme-connect.deunipd.it |

Analytical Characterization Techniques in Research

Chromatographic Methods

Chromatography is a cornerstone for the separation and purity determination of peptide derivatives like Boc-Asp(OtBu)-Pro-OH. Its high resolving power allows for the separation of the target compound from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used technique to assess the purity of this compound. Purity levels are typically determined to be greater than 98% or 99% through this method. The technique is also essential for monitoring the progress of chemical reactions that synthesize or modify this dipeptide.

Ultra-High-Performance Liquid Chromatography (UHPLC) offers an advancement over traditional HPLC, providing faster analysis times and improved resolution. This is achieved by using columns with smaller particle sizes (typically less than 2 µm). For related peptide compounds, UHPLC systems coupled with mass spectrometry (UHPLC-MS) are utilized for characterization, demonstrating the high-resolution separation capabilities of this technique. The purity of this compound is often confirmed to be ≥95% using reverse-phase HPLC (RP-HPLC).

Table 1: HPLC Purity Data for this compound

| Parameter | Value | Technique |

| Purity | >98% | HPLC |

| Purity | ≥95% | RP-HPLC |

| Purity | >99.0% | HPLC |

This table presents typical purity values obtained for this compound using HPLC methods as reported in various research and commercial sources.

The stereochemical integrity of the amino acid residues, L-Aspartic acid and L-Proline, is crucial for the biological and chemical properties of the resulting peptide. Chiral HPLC is the definitive method for assessing the enantiomeric purity of this compound. This technique uses a chiral stationary phase (CSP) to separate the desired L,L-diastereomer from any potential D-amino acid-containing diastereomers. This ensures that the product has the correct stereochemistry, which is critical for its intended applications, particularly in peptide synthesis where racemization must be strictly controlled.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Purity and Separation

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for the structural elucidation of molecules by measuring their mass-to-charge ratio (m/z). It provides precise molecular weight information and fragmentation data that helps to confirm the amino acid sequence.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for analyzing peptides like this compound. It allows for the ionization of the molecule directly from a solution into the gas phase with minimal fragmentation. This is particularly useful for confirming the molecular weight of the compound. The expected mass is calculated, and the ESI-MS spectrum is analyzed for the corresponding ion peak, typically the protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of this compound. This accuracy allows for the determination of the elemental formula of the compound, distinguishing it from other molecules with the same nominal mass. For this compound (C₁₈H₃₀N₂O₇), the calculated monoisotopic mass is 386.2053 g/mol . HRMS analysis would be expected to yield a mass measurement very close to this theoretical value, often within a few parts per million (ppm), providing strong evidence for the compound's identity and elemental composition.

Table 2: Mass Spectrometry Data for this compound

| Technique | Ion | Calculated m/z | Observed m/z |

| ESI-MS | [M+H]⁺ | 387.2126 | Data not available |

| HRMS | [M+H]⁺ | 387.21255 | Data not available |

This table outlines the theoretical mass-to-charge ratios for this compound that would be observed using ESI-MS and HRMS techniques. Actual observed values from specific analyses would be compared against these calculations.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to verify the amino acid sequence of peptides. In an MS/MS experiment, the parent ion of this compound (m/z 387.21) is selected and subjected to fragmentation. The resulting fragment ions are then analyzed. The fragmentation pattern, which typically involves the cleavage of the peptide bonds, produces a series of b- and y-ions. Analyzing the mass differences between these fragment ions allows for the reconstruction of the amino acid sequence, confirming that the compound is indeed composed of an Aspartic acid residue followed by a Proline residue.

Applications As a Chemical Building Block in Complex Molecular Construction

Synthesis of Larger Peptide Sequences

The incorporation of Boc-Asp(OtBu)-Pro-OH into larger peptide chains is a cornerstone of both solid-phase peptide synthesis (SPPS) and solution-phase fragment condensation. The protecting groups play a pivotal role in preventing undesirable side reactions and ensuring the integrity of the growing peptide.

In SPPS, the Boc group provides temporary protection of the N-terminal amine, which can be removed under acidic conditions to allow for the sequential addition of amino acids. sigmaaldrich.com The OtBu group on the aspartic acid side chain is stable to the conditions used for Boc removal, thus preventing the formation of aspartimide, a common and problematic side reaction, especially in sequences containing Asp-Pro motifs. vulcanchem.com Aspartimide formation can lead to a mixture of products and compromise the purity and yield of the target peptide. researchgate.netacs.org The use of pre-formed dipeptides like this compound can also help to mitigate difficult couplings and improve the efficiency of the synthesis.

Solution-phase fragment condensation also benefits from the use of this compound. In this approach, smaller, protected peptide fragments are synthesized and then coupled together in solution to create larger peptides. nih.govthieme-connect.de For instance, a protected pentapeptide acid, Boc-Tyr-Asp(OtBu)-Pro-Ala-Pro-OH, was synthesized and used in the fragment condensation to produce analogues of an oostatic hormone. nih.gov This strategy allows for the purification of intermediates, leading to a higher purity of the final product.

The choice of coupling reagents is critical in these syntheses. Reagents such as HBTU, PyBOP, and DIC, often in the presence of additives like HOBt, are commonly employed to facilitate amide bond formation while minimizing racemization. vulcanchem.comnih.gov

Table 1: Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Function | Cleavage Condition |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | N-terminal amine protection | Acidic conditions (e.g., TFA) |

| tert-Butyl ester | OtBu | Carboxyl group protection | Acidic conditions (e.g., TFA) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | N-terminal amine protection | Basic conditions (e.g., piperidine) |

| Trityl | Trt | Side chain protection of Cys, Asn, Gln, His | Mild acidic conditions |

| Pentamethylchroman-6-sulfonyl | Pmc | Side chain protection of Arg | Acidic conditions |

| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Side chain protection of Arg | Acidic conditions |

Construction of Macrocyclic Peptides

Macrocyclic peptides, with their constrained conformations, often exhibit enhanced biological activity and stability compared to their linear counterparts. This compound is a valuable tool in the synthesis of these complex structures. The dipeptide can be incorporated into a linear precursor, which is then cyclized to form the macrocycle. thieme-connect.de

The synthesis of eptifibatide, a cyclic heptapeptide, provides a case study for the use of related building blocks in macrocyclization. acs.org While the specific dipeptide this compound was not used, the principles of on-resin cyclization and the importance of orthogonal protecting groups are highlighted. acs.org In a typical strategy, a linear peptide is assembled on a solid support, and after selective deprotection of the groups involved in cyclization, the head-to-tail amide bond is formed. thieme-connect.de

The Asp(OtBu) residue within the dipeptide can play a crucial role in the final structure and function of the macrocycle. After deprotection, the free carboxyl group of the aspartic acid can participate in intramolecular hydrogen bonding, helping to rigidify the cyclic structure. nih.gov This conformational constraint is often essential for the peptide's interaction with its biological target. nih.gov

The choice of cyclization conditions, including the coupling reagent, solvent, and concentration, is critical to favor intramolecular cyclization over intermolecular polymerization. thieme-connect.de High-dilution conditions are often employed to achieve this. thieme-connect.de

Preparation of Glycopeptide Fragments and Other Bioconjugates

Glycopeptides, peptides bearing covalently attached carbohydrate moieties, are vital in many biological processes. The synthesis of these complex molecules often relies on the use of pre-glycosylated amino acid building blocks or the glycosylation of a peptide chain. thieme-connect.de

This compound can be incorporated into a peptide sequence that is later subjected to glycosylation. More commonly, a related building block, such as Fmoc-Asp(OtBu)-OH, is used to introduce the aspartic acid residue, which can then be coupled with a glycosylamine to form an N-linked glycopeptide. thieme-connect.dersc.orgresearchgate.net The OtBu protecting group on the aspartic acid side chain is crucial to prevent interference with the glycosylation reaction. rsc.org

In one synthetic strategy, a resin-bound peptide containing an Asp residue is coupled with a glycosylamine using a coupling reagent like HATU or PyBOP. thieme-connect.dersc.org The synthesis of MUC1-derived neoglycopeptides utilized Fmoc-protected S-glycosyl amino acids as building blocks for solid-phase peptide synthesis. unizar.es

The proline residue in the this compound dipeptide can also influence the conformation of the resulting glycopeptide, potentially affecting its biological activity and recognition by other molecules.

Table 2: Common Coupling Reagents in Peptide Synthesis

| Reagent | Full Name |

|---|---|

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| DIC | N,N'-Diisopropylcarbodiimide |

| HOBt | Hydroxybenzotriazole (B1436442) |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

Role in the Assembly of Complex Biomolecular Architectures

Beyond the synthesis of linear and cyclic peptides, this compound and related building blocks are instrumental in the construction of more complex biomolecular architectures. These can include self-assembling peptides and other supramolecular structures. rsc.org

The defined sequence and protecting groups of the dipeptide can direct the self-assembly process. rsc.org For example, the hydrophobic Boc and OtBu groups can drive the aggregation of peptide amphiphiles in aqueous environments to form nanofibers and hydrogels. scispace.com The proline residue introduces a kink in the peptide backbone, which can influence the packing of the molecules in the final assembly.

In the design of collagen-like peptides, which self-assemble into triple helices and higher-order structures, building blocks like Fmoc-Asp(OtBu)-OH are used to create the desired peptide sequence. nih.gov The resulting peptides can then form ribbons and porous architectures, demonstrating the role of specific amino acid sequences in directing the formation of complex biomaterials. nih.gov

The ability to control the assembly of these complex architectures opens up possibilities for the development of novel biomaterials with applications in tissue engineering, drug delivery, and nanotechnology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.